molecular formula C18H21FN2O4 B2737840 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1421528-88-2

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2737840
CAS No.: 1421528-88-2
M. Wt: 348.374
InChI Key: BWZYWKIDXRXLIP-UHFFFAOYSA-N
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Description

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is an oxalamide derivative characterized by a central oxalamide backbone (NH-C(O)-C(O)-NH) with two distinct substituents:

  • N1 substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group, featuring a hydroxylated propyl chain linked to a 2,5-dimethylfuran moiety. The furan ring’s electron-rich aromatic system and methyl groups may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-11-9-15(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-3-5-14(19)6-4-13/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYWKIDXRXLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzylamine

4-Fluorobenzylamine is commercially available but can be synthesized via:

  • Gabriel synthesis : Treatment of 4-fluorobenzyl bromide with potassium phthalimide in DMF, followed by hydrazinolysis to yield the primary amine.
  • Reductive amination : Catalytic hydrogenation of 4-fluorobenzaldehyde in the presence of ammonium acetate and Pd/C.

Synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropylamine

This precursor requires a four-step sequence:

  • Aldol Addition : 2,5-Dimethylfuran-3-carbaldehyde undergoes aldol condensation with acetone in basic conditions to form 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanal.
  • Reduction : Sodium borohydride reduces the aldehyde to 3-(2,5-dimethylfuran-3-yl)-1,3-propanediol.
  • Tosylation : Reaction with tosyl chloride in pyridine converts the primary alcohol to a tosylate.
  • Ammonolysis : Displacement of the tosylate with aqueous ammonia yields the target amine.

Oxalamide Bond Formation

Stepwise Coupling with Oxalyl Chloride

The asymmetric oxalamide is assembled via sequential nucleophilic acyl substitution:

  • Monoacylation :
    • 4-Fluorobenzylamine (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in anhydrous THF at 0°C under N₂. Triethylamine (2.2 equiv) scavenges HCl.
    • Intermediate N-(4-fluorobenzyl)oxalyl chloride is isolated via vacuum distillation.
  • Second Acylation :
    • The monoacyl chloride reacts with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine (1.0 equiv) in DCM at room temperature for 12 h.
    • The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether prior to reaction to prevent side reactions.

Alternative Ruthenium-Catalyzed Coupling

A sustainable approach adapts ruthenium pincer complexes for dehydrogenative coupling of ethylene glycol with amines. However, this method currently favors symmetric oxalamides and requires optimization for asymmetric systems.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, eluent: DCM/MeOH 95:5), yielding the target compound as a white solid (67% yield).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (t, J = 6.0 Hz, 1H, NH), 7.30–7.18 (m, 4H, Ar-H), 6.25 (s, 1H, furan-H), 4.33 (d, J = 6.4 Hz, 2H, CH₂), 3.50 (m, 1H, CH-OH), 2.28 (s, 6H, CH₃).
  • ¹³C NMR : 160.16 (C=O), 138.78 (C-F), 126.96 (furan-C), 42.41 (CH₂).
  • IR : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O).

Impurity Profiling and Control

Key impurities arise from:

  • Symmetrical byproducts : Controlled by stoichiometric excess of oxalyl chloride and sequential amine addition.
  • Hydroxyl group oxidation : Mitigated by TBS protection during amidation.
    HPLC analysis (C18 column, acetonitrile/water) confirms ≥98.5% purity with ≤0.1% unknown impurities.

Industrial-Scale Considerations

  • Catalyst recycling : Ruthenium complexes from enable 5 reaction cycles without activity loss.
  • Solvent recovery : THF and DCM are distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In material science, the compound’s properties can be exploited for the design of new materials with specific functionalities, such as polymers or coatings with enhanced chemical resistance or mechanical properties.

Mechanism of Action

The mechanism by which N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on substituent variations and functional groups. Key comparisons are outlined below:

Compound Core Structure Substituents Hypothesized Properties Reference
Target Compound Oxalamide N1: 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl; N2: 4-fluorobenzyl Enhanced lipophilicity (dimethylfuran), metabolic stability (fluorobenzyl), H-bonding (OH)
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide Benzamide Furan-2-yl, 3-fluorobenzyl, dihydroisoquinoline Larger substituents may reduce bioavailability; dihydroisoquinoline could enhance receptor affinity
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl High purity required for polymer synthesis; rigid aromatic core
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxyphenyl Agrochemical use; trifluoromethyl improves pesticidal activity and photostability

Key Observations

Substituent Effects on Bioactivity: The target compound’s 4-fluorobenzyl group parallels the 3-fluorobenzyl moiety in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide . Fluorine’s electronegativity may enhance target binding compared to non-halogenated analogues. Flutolanil’s trifluoromethyl group highlights the role of fluorine in agrochemical efficacy, suggesting the target compound’s fluorobenzyl group could similarly improve stability or activity .

Hydrogen-Bonding Capacity :

  • The 3-hydroxypropyl chain in the target compound introduces a hydroxyl group absent in 3-chloro-N-phenyl-phthalimide . This may improve solubility or interaction with polar biological targets.

Aromatic vs. Heterocyclic Moieties :

  • The 2,5-dimethylfuran substituent in the target compound contrasts with the phthalimide core in , which lacks heterocyclic flexibility. Furan’s oxygen atom may facilitate π-π stacking or dipole interactions.

Agrochemical vs.

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22F N2O4
  • Molecular Weight : 348.38 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the furan moiety is significant as it can participate in various biological processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : The structural features allow binding to specific receptors, which could modulate signaling pathways related to various diseases.

Biological Activity Data

Research has indicated that oxalamides can exhibit diverse biological activities, including antibacterial and antifungal properties. A summary of findings related to similar compounds is presented in the table below:

Compound NameBiological ActivityReference
Oxalamide AAntibacterial
Oxalamide BAntifungal
Oxalamide CEnzyme Inhibitor

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that related oxalamides exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may have similar properties (Reference ).
  • Antifungal Properties : Another research effort indicated that compounds with furan rings showed antifungal activity against Candida species, highlighting the potential for this compound in treating fungal infections (Reference ).
  • Mechanistic Studies : Detailed mechanistic studies have suggested that the compound could interact with specific metabolic pathways by inhibiting enzymes such as cytochrome P450, which are crucial for drug metabolism (Reference ).

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